molecular formula C24H24ClN3OS2 B11632379 2-Amino-1-(2-chlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-1-(2-chlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B11632379
M. Wt: 470.1 g/mol
InChI Key: FVLBYBFIWOZAAH-UHFFFAOYSA-N
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Description

    Chemical Formula: CHClNOS

    Structure: It belongs to the quinoline family and contains a thienyl group, an ethylsulfanyl group, and a chlorophenyl moiety.

    Purpose: This compound has attracted attention due to its potential biological activities.

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach starts with the reaction of 2-amino-1-(2-chlorophenyl)ethanone with 2-ethylthiophene-3-carbaldehyde, followed by cyclization and nitrile formation.

      Reaction Conditions: These reactions typically occur under reflux conditions using appropriate solvents and reagents.

      Industrial Production: While not widely produced industrially, research laboratories synthesize it for further investigation.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on reaction conditions, but they often involve modifications of the thienyl or chlorophenyl groups.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.

      Biology: Investigations focus on its potential as a bioactive compound (e.g., antimicrobial or antitumor properties).

      Medicine: It may serve as a lead compound for drug development.

      Industry: Limited industrial applications, but its unique structure could inspire new materials.

  • Mechanism of Action

      Targets: It likely interacts with cellular proteins or enzymes due to its structural features.

      Pathways: Further research is needed to elucidate its precise mechanism in biological systems.

  • Comparison with Similar Compounds

      Similar Compounds: Other quinoline derivatives, such as 4-quinolones or 8-hydroxyquinolines.

      Uniqueness: Its combination of thienyl, chlorophenyl, and ethylsulfanyl groups sets it apart.

    Properties

    Molecular Formula

    C24H24ClN3OS2

    Molecular Weight

    470.1 g/mol

    IUPAC Name

    2-amino-1-(2-chlorophenyl)-4-(2-ethylsulfanylthiophen-3-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

    InChI

    InChI=1S/C24H24ClN3OS2/c1-4-30-23-14(9-10-31-23)20-15(13-26)22(27)28(17-8-6-5-7-16(17)25)18-11-24(2,3)12-19(29)21(18)20/h5-10,20H,4,11-12,27H2,1-3H3

    InChI Key

    FVLBYBFIWOZAAH-UHFFFAOYSA-N

    Canonical SMILES

    CCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=CC=C4Cl)N)C#N

    Origin of Product

    United States

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